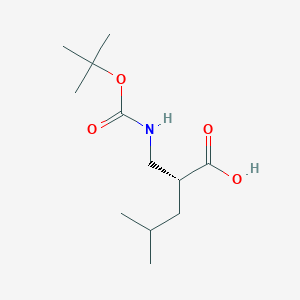

(R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKOREWJYZNXDX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441799 | |

| Record name | (2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132605-96-0 | |

| Record name | (2R)-2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132605-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Triflate Generation and Alkylation Mechanism

The triflate alkylation method, adapted from, begins with (R)-α-allylalanine (1). Treatment with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C yields (R)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (2) in 89% yield. Subsequent triflation using triflic anhydride (Tf₂O) and 2,6-lutidine in dichloromethane (DCM) generates the reactive triflate intermediate (3), which undergoes alkylation with methylmagnesium bromide (MeMgBr) to form the branched pentanoate (4).

Key Reaction Conditions

Carboxylic Acid Deprotection

The tert-butyl ester in (4) is cleaved using trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 25°C for 2 h, affording (R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid (5) in 92% yield. This method’s enantiomeric fidelity stems from the configuration-retentive triflate displacement, avoiding racemization common in SN2 pathways.

Coupling Reactions for Peptide Intermediate Synthesis

Carbodiimide-Mediated Coupling

Patent WO2016170544A1 details a coupling strategy using (S)-2-(tert-butoxycarbonylamino)-4-methylpentanoic acid (6) as a precursor. Activation with hydroxybenzotriazole (HOBt, 1.2 eq) and N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) in DCM enables coupling with (R)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one (7). The reaction proceeds at −15°C for 4 h, yielding the epoxyamide intermediate (8) in 85% yield.

Optimized Parameters

Hydrolysis and Acidification

The intermediate (8) is hydrolyzed using lithium hydroxide monohydrate (3 eq) in water/DCM (1:3) at 25°C for 3 h. Acidification with HCl (pH 2–3) precipitates the target compound (5) with 91% purity (HPLC).

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid undergoes several types of chemical reactions, including:

Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amino acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can be modified through these processes.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane.

Substitution: Common reagents include nucleophiles such as amines or alcohols under basic conditions.

Oxidation and Reduction: Specific reagents depend on the desired modification of the derivative.

Major Products

The major products of these reactions include the deprotected amino acid, substituted derivatives, and various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid is in the synthesis of peptides. The Boc group serves as a protective group for the amino group during the synthesis process, allowing for selective reactions without undesired side reactions.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-β-Ala is utilized to introduce β-alanine residues into peptides. The Boc group can be easily removed under mild acidic conditions, facilitating the formation of peptide bonds:

- Advantages :

- High yield and purity of synthesized peptides.

- Flexibility in introducing various amino acids at specific positions.

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated the effectiveness of using Boc-β-Ala in synthesizing antimicrobial peptides, which have shown promise against resistant bacterial strains. For instance, a study synthesized a series of peptides incorporating Boc-β-Ala and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated enhanced activity with specific sequences containing β-alanine residues.

Drug Development

The compound's role extends to drug development, particularly in creating bioactive compounds with therapeutic potential.

Case Study: Anti-Cancer Agents

Recent studies have explored the incorporation of Boc-β-Ala into drug candidates targeting cancer cells. For example, a derivative synthesized with this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the unique interactions facilitated by the β-alanine moiety.

Biochemical Research

In biochemical research, this compound serves as a building block for various biochemical assays and studies.

Enzyme Inhibition Studies

The compound has been used to design inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives containing Boc-β-Ala can inhibit enzymes like dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management.

Wirkmechanismus

The mechanism of action of ®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions during peptide synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group at the desired stage of synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers and Structural Analogues

a. (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid

- Structural Difference : S-configuration at C2.

- Synthesis : Derived from (S)-HMPA via benzyl protection, esterification with N-Boc-β-alanine, and subsequent deprotection .

- Key Contrast : The S-enantiomer exhibits divergent binding affinities in chiral environments, such as enzyme active sites, compared to the R-form. For example, in ACE2 inhibition studies, stereochemistry significantly alters inhibitor potency .

b. (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS: 55780-90-0)

- Structural Difference : Additional methyl group at C3.

Protecting Group Variants

a. Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid (CAS: 1018899-99-4)

- Structural Difference : Fluorenylmethyloxycarbonyl (Fmoc) replaces Boc.

- Synthetic Utility : Fmoc is cleaved under basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS) orthogonal to Boc chemistry .

- Trade-offs : Fmoc’s bulkiness may hinder coupling efficiency in sterically crowded environments .

b. (R)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid (CAS: 132606-01-0)

- Structural Difference : Benzyloxycarbonyl (Cbz) replaces Boc.

- Deprotection: Requires hydrogenolysis (e.g., Pd/C, H₂), limiting compatibility with sulfur-containing residues .

Functional Group Modifications

a. Phosphinic Dipeptides (e.g., Compound 5m, 5n, 5o)

- Structural Difference : Phosphinic acid group (-PO₂H-) replaces the carboxylic acid.

- Bioactivity : Acts as transition-state analogs for metalloproteases, offering potent inhibition (e.g., ACE2, neprilysin) .

- Stereochemical Control : High diastereomeric ratios (up to 96:4) achieved via HMDS-mediated P–C bond formation, though yields vary (53–89%) .

b. (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid (CAS: 1012341-50-2)

- Structural Difference : Biphenyl substituent at C5.

- Impact : Enhanced lipophilicity improves membrane permeability but may reduce aqueous solubility. The biphenyl moiety also enables π-π stacking interactions in hydrophobic enzyme pockets .

c. 2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-4-methylpentanoic acid (3c)

- Structural Difference: Benzimidazole replaces Boc-aminomethyl.

- Bioactivity : The benzimidazole group confers metal-coordinating properties, useful in designing kinase or protease inhibitors .

Biologische Aktivität

(R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid, commonly referred to as Boc-amino acid, is a compound utilized in various biochemical and pharmaceutical applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 245.32 g/mol

- CAS Number : 132605-96-0

- Hydrophilicity : High solubility in aqueous solutions, with reported solubility ranging from 1.42 mg/ml to 3.14 mg/ml .

The biological activity of this compound can be attributed to its role as an amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a protective moiety in peptide synthesis, enhancing the compound's stability and reactivity in various biochemical pathways.

- Enzyme Inhibition : Research indicates that derivatives of Boc-amino acids can act as inhibitors for specific enzymes, impacting metabolic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling.

1. Peptide Synthesis

Boc-amino acids are pivotal in synthesizing peptides due to their ease of deprotection under mild conditions. This property is essential in developing therapeutic peptides for various diseases.

2. Anticancer Activity

Studies have shown that certain Boc-amino acid derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For instance, compounds similar to this compound have demonstrated activity against breast and colon cancer cells .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of Boc-protected amino acids, including this compound), evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the Boc group significantly affected the compounds' potency, with some derivatives showing IC values in the low micromolar range.

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of Boc-amino acid derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival pathways, highlighting their potential in treating neurodegenerative diseases.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 245.32 g/mol |

| Solubility | 1.42 - 3.14 mg/ml |

| Bioavailability Score | 0.56 |

| Lipinski Rule Compliance | Yes |

| BBB Permeant | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.